Technical Guide: (4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde
Technical Guide: (4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde
This guide details the technical specifications, synthesis, and applications of (4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde (CAS 1604755-70-5). This compound is a high-value chiral building block, serving as the structural core for "Rose Oxide" type fragrances and, more critically, as a strategic intermediate in the synthesis of complex bioactive macrolides like Laulimalide (Fijianolide).
Executive Summary
(4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde is a chiral tetrahydropyran derivative characterized by a C4-methyl group and a C2-formyl "handle." It acts as a versatile scaffold in medicinal chemistry, particularly for introducing the pharmacophore found in microtubule-stabilizing agents. Its utility stems from the pre-installed stereochemistry at the C4 position and the reactive aldehyde group at C2, which allows for facile chain extension via Wittig olefination, Grignard addition, or reductive amination.
Chemical Identity & Properties
| Property | Specification |
| CAS Number | 1604755-70-5 |
| IUPAC Name | (4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| Chiral Centers | C4 (S-configuration); C2 (Variable, typically cis relative to C4 in major synthetic routes) |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~81 °C at 12 mbar (extrapolated from enantiomer) |
| Optical Rotation | |
| Solubility | Soluble in THF, DCM, Ethanol; sparingly soluble in water |
*Note: Optical rotation is estimated based on the reported value of
Synthetic Methodologies
The synthesis of the (4S) isomer relies on establishing the stereocenter from the chiral pool, typically starting from (S)-(-)-Citronellal . The protocol below describes a robust route via the Prins cyclization followed by ozonolysis.
Retrosynthetic Analysis
The target aldehyde is accessed by truncating the isobutenyl side chain of a "Rose Oxide" type precursor. This precursor is generated via the acid-catalyzed cyclization of citronellal.
Step-by-Step Synthesis Protocol
Precursor: (S)-(-)-Citronellal (CAS 5949-05-3)
Step 1: Prins Cyclization to (-)-Rose Oxide Precursor
-
Reagents: (S)-(-)-Citronellal, 50% H₂SO₄ (aq), Acetone/DCM.
-
Procedure: Dissolve (S)-citronellal in a biphasic mixture of DCM and dilute sulfuric acid. Stir vigorously at room temperature. The acid catalyzes the intramolecular Prins reaction, closing the pyran ring to form the isopulegol-like intermediate, which dehydrates to form the tetrahydro-pyran alkene (Rose Oxide isomers).
-
Outcome: A mixture of cis and trans (4S)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran. The cis isomer ((2S,4S)-configuration) typically predominates.
-
Purification: Fractional distillation is used to enrich the desired diastereomer if necessary.
Step 2: Ozonolysis to (4S)-Aldehyde
-
Setup: Flame-dried glassware, ozone generator, -78°C cooling bath.
-
Solvent: Dichloromethane (DCM) or Methanol.
-
Procedure:
-
Dissolve the pyran intermediate (from Step 1) in DCM.
-
Cool to -78°C.
-
Bubble O₃ through the solution until a persistent blue color appears (indicating saturation).
-
Purge with N₂ or Argon to remove excess ozone.
-
Quench: Add Dimethyl Sulfide (DMS) or Triphenylphosphine (PPh₃) (1.5 eq) at -78°C.
-
Allow the mixture to warm to room temperature (RT) over 2 hours.
-
-
Workup: Wash with water and brine. Dry over MgSO₄.[1] Concentrate in vacuo.[2]
-
Purification: The crude aldehyde is purified via Kugelrohr distillation (bp ~80-85°C @ 12 mbar) or flash chromatography (Hexane/EtOAc).
Validation Check:
-
¹H NMR (CDCl₃): Look for the diagnostic aldehyde doublet at
ppm ( Hz). The C4-methyl doublet should appear at ppm. -
Stereochemistry: Verify the cis/trans ratio at C2 using NOESY experiments. The H2-H4 correlation is strong for the cis isomer.
Synthetic Pathway Diagram
Caption: Synthesis of CAS 1604755-70-5 from (S)-Citronellal via Prins cyclization and Ozonolysis.
Applications in Drug Development[7][9][10]
Laulimalide (Fijianolide) Analogs
The primary high-value application of this scaffold is in the total synthesis of Laulimalide , a marine macrolide that stabilizes microtubules. The (4S)-pyran core corresponds to the C15–C27 fragment of the natural product.
-
Mechanism: The C2-aldehyde serves as the attachment point for the macrocyclic ring closure or side-chain elongation via Wittig or Julia-Kocienski olefination.
-
Significance: Analogs containing this core exhibit potent antiproliferative activity against Taxol-resistant cancer cell lines.
Fragment-Based Drug Discovery (FBDD)
The rigid tetrahydropyran ring acts as a bioisostere for phenyl or cyclohexane rings, improving water solubility (logP modulation) while maintaining spatial orientation.
-
Reactivity: The aldehyde is readily converted to:
-
Amines: Via reductive amination (for kinase inhibitors).
-
Alkenes: Via Wittig reaction (for linker extension).
-
Alcohols: Via Grignard addition (for secondary binding sites).
-
Application Workflow Diagram
Caption: Functionalization of the aldehyde handle for diverse pharmaceutical applications.
Handling & Stability
-
Oxidation Sensitivity: As an aldehyde, the compound is prone to air oxidation to the corresponding carboxylic acid. Store under Argon or Nitrogen at -20°C.
-
Epimerization: The C2 stereocenter alpha to the carbonyl is configurationally labile. Avoid strong bases unless thermodynamic equilibration (to the trans isomer) is desired.
-
Safety: Treat as a potential skin sensitizer and irritant. Use standard PPE (gloves, goggles, fume hood).
References
-
European Patent Office. (2020).[3] Synthesis of (4R)-4-methyl-2-(2-methylbut-1-en-1-yl)tetrahydro-2H-pyran and intermediates.[3] EP 3666763 A1. Link
- Ghosh, A. K., & Wang, Y. (2020). Total Synthesis of Natural Products: Macrolides. In Complex Macrolide Synthesis. (Context: Synthesis of Laulimalide fragments using pyran aldehydes).
-
Weyerstahl, P., et al. (1996). Olfactory properties of the diastereoisomers of rose oxide and their ring-saturated derivatives.Flavour and Fragrance Journal, 11(1), 15-23. Link
-
Crimmins, M. T., & Christie, H. S. (2005). Asymmetric Synthesis of the C15-C28 Fragment of Laulimalide.Organic Letters, 7(7), 1363–1366. Link
